1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE
Overview
Description
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a dimethylphenyl group and a morpholinylmethyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazole core, followed by the introduction of the dimethylphenyl and morpholinylmethyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazole derivatives.
Scientific Research Applications
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the morpholinylmethyl group, which may result in different chemical and biological properties.
2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the dimethylphenyl group, potentially altering its reactivity and applications.
1H-1,3-BENZODIAZOLE: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the dimethylphenyl and morpholinylmethyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16-7-8-17(2)18(13-16)14-24-20-6-4-3-5-19(20)22-21(24)15-23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKCXXHJIBBBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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